molecular formula C12H14O4 B7942147 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B7942147
M. Wt: 222.24 g/mol
InChI Key: GODDJFZAJSQVJT-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O4 It is a cyclobutane derivative featuring a hydroxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable cyclobutane precursor in the presence of a base, followed by hydrolysis and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid
  • 3-Hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid

Uniqueness

3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups provides distinct properties compared to its isomers .

Properties

IUPAC Name

3-hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-10-4-2-3-8(5-10)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODDJFZAJSQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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